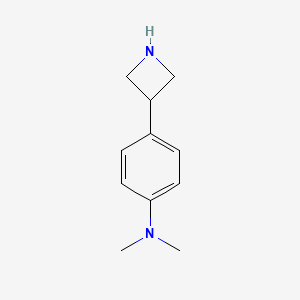

4-(Azetidin-3-yl)-n,n-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H16N2/c1-13(2)11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,7-8H2,1-2H3 |

InChI Key |

JPKYHKHVRPQHDV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Azetidin 3 Yl N,n Dimethylaniline and Its Complex Derivatives

Strategic Retrosynthetic Disconnections for the Azetidine-Aniline System

Retrosynthetic analysis of 4-(Azetidin-3-yl)-n,n-dimethylaniline reveals two primary strategic disconnections that form the basis of most synthetic plans. These approaches dictate whether the azetidine (B1206935) ring is formed first and then functionalized, or if the N,N-dimethylaniline group is incorporated into a precursor that is subsequently cyclized.

Disconnection A: C(3)-Aryl Bond Formation: The most intuitive disconnection is at the C-C bond between the azetidine C3 position and the aniline (B41778) C4 position. This strategy involves the coupling of an azetidine-based electrophile (such as a 3-haloazetidine or a protected azetidin-3-one) with an N,N-dimethylaniline-based nucleophile (like an organometallic reagent) or vice versa. This approach allows for late-stage introduction of the aniline unit, which can be advantageous for modular synthesis.

Disconnection B: Azetidine Ring Formation via Intramolecular Cyclization: An alternative and widely used strategy involves disconnecting one of the C-N bonds within the azetidine ring. This leads to an acyclic precursor, typically a 1,3-difunctionalized propane (B168953) derivative, which already contains the N,N-dimethylaniline moiety. The key step is an intramolecular cyclization, often an SN2 reaction, where a nitrogen atom displaces a leaving group at the γ-position to form the strained four-membered ring. frontiersin.orgstudyx.ai This approach integrates the aniline unit from the beginning of the synthetic sequence.

These two fundamental strategies guide the choice of specific reactions and methodologies discussed in the following sections.

Advanced Azetidine Ring Formation Techniques

The construction of the azetidine ring is a pivotal challenge in organic synthesis. magtech.com.cn A variety of modern techniques have been developed to overcome the energetic barriers associated with forming this strained heterocycle.

Cycloaddition reactions provide a powerful and convergent means of assembling the azetidine core. magtech.com.cnnih.gov These methods typically form one or two bonds of the ring in a single step.

The Kinugasa reaction , a copper-catalyzed 1,3-dipolar cycloaddition between a nitrone and a terminal alkyne, yields a β-lactam (azetidin-2-one). academie-sciences.frnih.govorganicreactions.org To synthesize the target structure, a nitrone derived from N,N-dimethylaminobenzaldehyde could be reacted with a suitable alkyne. The resulting β-lactam serves as a direct precursor to the azetidine, which is obtained via reduction (see Section 2.2.4).

[2+2] Cycloaddition reactions are among the most common methods for forming four-membered rings. rsc.orgspringernature.com

The Staudinger synthesis , a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. mdpi.comresearchgate.net An imine formed from N,N-dimethylaminobenzaldehyde can be reacted with a ketene to produce a 4-aryl-azetidin-2-one, which can then be reduced.

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene that directly yields an azetidine ring. rsc.org Recent advances have enabled this reaction using visible light and a photocatalyst. rsc.orgspringernature.com This approach could construct the target system by reacting an N,N-dimethylaniline-substituted imine with an alkene.

| Reaction Type | Reactants | Product Type | Key Features |

| Kinugasa Reaction | Nitrone + Copper Acetylide | β-Lactam | Copper(I)-catalyzed; forms cis-substituted β-lactams. organicreactions.org |

| Staudinger Synthesis | Imine + Ketene | β-Lactam | A versatile [2+2] cycloaddition for azetidin-2-one (B1220530) synthesis. mdpi.com |

| Aza Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition; can be promoted by visible light. springernature.comrsc.org |

Methods that leverage strain release or involve the formation of the ring from a flexible chain are highly effective for azetidine synthesis.

Strain-Release Homologation utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of functionalized azetidines. rsc.org A notable example is the methodology developed by Aggarwal and coworkers, where lithiated azabicyclo[1.1.0]butane reacts with a boronic ester. acs.orgthieme-connect.com The resulting boronate complex undergoes a 1,2-migration, driven by the release of ring strain, to furnish a C3-substituted N-H azetidine boronic ester. researchgate.netacs.org Applying this method, 4-(dimethylamino)phenylboronic ester could be used to directly install the desired aromatic unit onto the azetidine core with high stereospecificity. acs.org

Intramolecular Cyclization is a classic and reliable strategy that involves the formation of a C-N bond in a suitably functionalized acyclic precursor. studyx.ai The most common variant is an intramolecular SN2 reaction where an amine nucleophile displaces a leaving group (e.g., a halide or mesylate) from a γ-carbon. frontiersin.org For the target molecule, a precursor such as 1-(4-(dimethylamino)phenyl)-1-amino-3-halopropane could be cyclized under basic conditions to yield the azetidine ring. Modern variations of this approach include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the formation of the azetidine ring from precursors without pre-installed leaving groups. rsc.orgorganic-chemistry.org

The development of catalytic methods has provided milder and more functional-group-tolerant routes to azetidines. A prominent example is the lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.govresearchgate.net This reaction proceeds via a regioselective C3-attack of the amine onto the epoxide, leading to the formation of 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of various functional groups, including those that are acid-sensitive. frontiersin.org To access the target structure, a substrate bearing the N,N-dimethylaniline moiety could be designed to undergo this catalytic cyclization, with the resulting 3-hydroxy group providing a handle for further functionalization or removal.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| La(OTf)₃ (15 mol%) | cis-3,4-epoxy amine (Bn-N) | 3-hydroxyazetidine | 81 | frontiersin.org |

| La(OTf)₃ (15 mol%) | cis-3,4-epoxy amine (PMB-N) | 3-hydroxyazetidine | 91 | frontiersin.org |

| La(OTf)₃ (15 mol%) | cis-3,4-epoxy amine (Boc-N) | 3-hydroxyazetidine | 90 | frontiersin.org |

As mentioned in section 2.2.1, several powerful synthetic routes, including the Kinugasa and Staudinger reactions, yield azetidin-2-ones (β-lactams) as the primary product. mdpi.comresearchgate.net The conversion of this amide functionality to the corresponding amine is a crucial final step. The reduction of the β-lactam carbonyl group can be challenging due to the strained nature of the ring. Specific and effective reducing agents are required. Hydroalanes, such as aluminum hydride (AlH₃) and diisobutylaluminium hydride (DIBAL-H), have been shown to be particularly effective for this transformation, cleanly reducing the amide to the amine without cleaving the strained ring. acs.org This two-step sequence of β-lactam formation followed by reduction provides a versatile and robust pathway to diversely substituted azetidines. magtech.com.cn

Integration of the N,N-Dimethylaniline Unit

The N,N-dimethylaniline moiety can be incorporated into the final molecule at different stages of the synthesis, largely dictated by the chosen retrosynthetic strategy.

One approach involves attaching the aromatic group to a pre-formed azetidine ring. This can be achieved through several methods:

Nucleophilic Substitution: A suitably activated azetidine, such as 1-benzhydryl-3-methanesulfonylazetidine, can react with an amine nucleophile. While direct reaction with N,N-dimethylaniline is not feasible, this highlights the general principle of adding substituents to the C3 position.

Aza-Michael Addition: The aza-Michael addition of NH-heterocycles to acceptors like methyl 2-(azetidin-3-ylidene)acetates provides a route to 3-substituted azetidines. mdpi.comnih.gov A similar strategy could be envisioned for carbon nucleophiles derived from N,N-dimethylaniline.

Reductive Amination: The reaction of a protected azetidin-3-one (B1332698) with N,N-dimethylaniline under reductive amination conditions could forge the C-N bond, although this would result in a 3-aminoazetidine derivative rather than the direct C-C linked target.

The more common and often more efficient strategy is to carry the N,N-dimethylaniline unit through the ring-forming sequence. In this case, the aromatic group is already present on the acyclic precursor prior to the key cyclization step. For example, in an intramolecular cyclization approach, the synthesis would begin with a starting material like 4-(dimethylamino)benzaldehyde, which is then elaborated into a 1,3-difunctionalized propane derivative ready for ring closure. frontiersin.orgstudyx.ai This ensures that the complex aromatic fragment is in place before the challenging construction of the strained azetidine ring is attempted.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly suitable for synthesizing this compound. nih.gov

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of the target molecule, this could involve the reaction of a 3-borylated azetidine derivative (e.g., N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine) with 4-bromo-N,N-dimethylaniline. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), and requires a base such as K₃PO₄ or NaOH. nih.govbeilstein-journals.org The efficiency of these catalytic systems can be high, with some azetidine-based ligands enabling reactions with catalyst loadings as low as 0.001%. mdpi.comresearchgate.net

The general mechanism for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (4-bromo-N,N-dimethylaniline).

Transmetalation : The organoboron compound (azetidine-boronate ester) transfers the azetidine group to the palladium complex.

Reductive Elimination : The final product, this compound, is formed, and the palladium(0) catalyst is regenerated. diva-portal.org

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds and presents an alternative pathway. wikipedia.org This reaction would couple an azetidine with an aryl halide, such as 4-bromo- or 4-triflyloxy-N,N-dimethylaniline. wikipedia.orgorganic-chemistry.org The development of this method has provided a more facile route for creating aryl amines compared to traditional methods. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org The choice of ligand is critical, with sterically hindered biaryl phosphine (B1218219) ligands like XPhos and SPhos often providing excellent results for C-N coupling reactions. organic-chemistry.orgrsc.org

Nucleophilic Aromatic Substitution Mechanisms for Attachment

Nucleophilic Aromatic Substitution (SNAr) offers a classic, metal-free alternative for attaching the azetidine ring to the aniline moiety. This mechanism requires an aromatic ring that is activated by strongly electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a leaving group (typically a halogen). mdpi.com

For the synthesis of a precursor to this compound, one could envision a reaction between azetidine (as the nucleophile) and an activated N,N-dimethylaniline derivative, for example, 1-fluoro-4-(N,N-dimethylamino)-2-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the nitro group activates the ring towards nucleophilic attack.

The mechanism proceeds in two steps:

Nucleophilic Attack : The nitrogen atom of the azetidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) ion).

While effective for activated substrates, this method is less general than palladium-catalyzed routes because it requires specific substitution patterns on the aromatic ring, which may not be present in the final target molecule without additional synthetic steps. wikipedia.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves the careful selection of catalysts, ligands, solvents, bases, and temperature.

Catalyst and Ligand Design for Improved Selectivity and Efficiency

In palladium-catalyzed reactions, the choice of ligand is paramount for achieving high efficiency and selectivity. nih.gov

For Suzuki-Miyaura Coupling : Ligands based on aziridine (B145994) and azetidine cores themselves have been developed and shown to be highly effective. mdpi.comresearchgate.net These ligands can form stable palladium complexes that facilitate the catalytic cycle. Bidentate phosphine ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have also proven reliable. wikipedia.org For instance, the use of Pd(PPh₃)₄ is a common and effective choice for Suzuki couplings involving heterocyclic components. nih.gov

For Buchwald-Hartwig Amination : The development of sterically hindered, electron-rich phosphine ligands has been a major breakthrough. wikipedia.org Ligands like JohnPhos, DavePhos, XPhos, and SPhos are widely used to promote the coupling of a broad range of amines and aryl halides under milder conditions and with lower catalyst loadings. rsc.org These ligands help to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

The table below summarizes some catalyst-ligand systems used in relevant cross-coupling reactions.

| Reaction Type | Catalyst Precursor | Ligand | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | Azetidine-based diamines | Aryl halides, boronic acids | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Haloarenes, arylboronic acids | beilstein-journals.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | Aryl triflates, dimethylamine | organic-chemistry.org |

| Buchwald-Hartwig | [Pd₂MeCN₆][BF₄]₂ | JohnPhos, DavePhos | Aryl bromides, morpholine | rsc.org |

Novel Solvent Systems and Reaction Conditions for Synthesis

The choice of solvent can significantly impact reaction rate and yield. In palladium-catalyzed couplings, polar aprotic solvents are common.

Solvents : Tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF) are frequently used. organic-chemistry.org The selection often depends on the specific catalyst system and the solubility of the reactants. For example, a mixture of THF and water is effective for Suzuki reactions using Pd(PPh₃)₄ and NaOH as the base. beilstein-journals.org

Bases : The base plays a crucial role, often in both the transmetalation step (Suzuki) and the amine deprotonation (Buchwald-Hartwig). Common bases include inorganic salts like K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH. nih.govorganic-chemistry.org The strength and solubility of the base must be matched to the specific reaction.

Temperature : Reactions are often conducted at elevated temperatures, typically ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. mdpi.comorganic-chemistry.org However, the development of more active catalyst systems has enabled some couplings to proceed at or near room temperature. mdpi.comresearchgate.net

Optimization often involves screening various combinations of these parameters to find the ideal conditions for a specific substrate pairing. researchgate.net

Sustainable and Scalable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on developing pathways that are not only efficient but also environmentally benign and suitable for large-scale production. nih.govresearchgate.net

Exploration of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce waste, minimize energy consumption, and avoid the use of hazardous materials. unibo.itethernet.edu.et

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents : Palladium-catalyzed cross-coupling reactions are inherently greener than many classical methods because the catalyst is used in small amounts and is regenerated, leading to higher atom economy. mdpi.comethernet.edu.et

Solvent Selection : Efforts are made to replace hazardous solvents like DMF with greener alternatives. unibo.it Solvents such as ethyl acetate (B1210297) or even water (for certain reactions) are preferred. diva-portal.orgunibo.it Solvent-free reaction conditions, where possible, represent an ideal green approach. researchgate.net

Energy Efficiency : Developing catalysts that operate efficiently at lower temperatures reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, as it often leads to significantly shorter reaction times and increased yields. researchgate.net

Renewable Feedstocks : While not always directly applicable to this specific synthesis, the broader principle involves sourcing starting materials from renewable sources.

The table below outlines how green chemistry principles can be applied to the synthesis.

| Green Chemistry Principle | Application in Synthesis |

| 1. Prevention | Optimize reactions to minimize byproduct formation. |

| 2. Atom Economy | Use catalytic reactions like Suzuki and Buchwald-Hartwig. |

| 5. Safer Solvents & Auxiliaries | Replace traditional polar aprotic solvents with greener options like ethyl acetate or explore aqueous conditions. diva-portal.orgunibo.it |

| 6. Design for Energy Efficiency | Develop catalysts that function at lower temperatures; utilize microwave irradiation. mdpi.comresearchgate.net |

| 9. Catalysis | Employ highly efficient palladium catalysts with low loadings. mdpi.comresearchgate.net |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable for larger-scale applications.

Continuous Flow and Microwave-Assisted Synthetic Technologies

The synthesis of substituted azetidines, including this compound, has been significantly advanced by the adoption of modern synthetic technologies such as continuous flow chemistry and microwave-assisted synthesis. These methods offer substantial improvements over traditional batch processing in terms of safety, efficiency, scalability, and reaction control. They are particularly advantageous when dealing with reactive intermediates and for accelerating reaction rates.

Continuous Flow Synthesis of 3-Substituted Azetidines

Continuous flow technology has emerged as a powerful tool for the synthesis of functionalized azetidines. This methodology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially when handling unstable organometallic intermediates. A notable advancement in this area is the development of a continuous flow synthesis for C3-functionalized azetidines starting from N-Boc-3-iodoazetidine. nih.govrasayanjournal.co.innih.gov

The process typically involves the use of a microreactor system where solutions of the starting material and reagents are continuously pumped and mixed. For instance, a solution of N-Boc-3-iodoazetidine in a suitable solvent like cyclopentyl methyl ether (CPME) can be mixed with a lithiating agent such as n-hexyllithium (B1586676) at low temperatures. nih.govresearchgate.net The resulting C3-lithiated azetidine intermediate is then rapidly quenched with an electrophile in a subsequent micromixer. nih.gov This approach allows for the generation and utilization of the highly reactive lithiated intermediate at temperatures significantly higher than those feasible in batch processing, while minimizing side reactions and improving process safety. nih.govrasayanjournal.co.in

The scope of this continuous flow methodology has been demonstrated with a variety of electrophiles, including ketones, aldehydes, and borates, affording a range of C3-substituted azetidines in good to excellent yields. nih.gov The use of CPME as a solvent is also a step towards greener chemistry due to its higher boiling point, lower peroxide formation tendency, and reduced water solubility compared to other common ethereal solvents. nih.gov

Table 1: Continuous Flow Synthesis of C3-Functionalized Azetidines

Data derived from research on the continuous flow synthesis of C3-functionalized azetidines. nih.gov

Microwave-Assisted Synthetic Technologies

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements. While a direct microwave-assisted synthesis of this compound is not prominently reported, analogous palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are well-established under microwave conditions and represent a highly viable synthetic strategy.

Microwave-Assisted Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, and its application under microwave irradiation has been extensively documented. nih.gov This reaction could be employed to couple a 3-azetidinylboronic acid derivative with a suitable aryl halide, such as 4-bromo-N,N-dimethylaniline, or vice versa. Microwave heating can significantly accelerate the coupling process, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov Key parameters for a successful microwave-assisted Suzuki coupling include the choice of palladium catalyst, ligand, base, and solvent system.

Table 2: Representative Conditions for Microwave-Assisted Suzuki Coupling

Data compiled from various studies on microwave-assisted Suzuki coupling reactions. nih.govnih.gov

Microwave-Assisted Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to aryl amines. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of a 3-haloazetidine (e.g., 3-bromoazetidine) with N,N-dimethylaniline. Microwave irradiation has been shown to be highly effective in accelerating Buchwald-Hartwig aminations, often allowing for the use of less reactive aryl chlorides and enabling reactions with a broader substrate scope. nih.govorganic-chemistry.org The efficiency of the reaction is highly dependent on the ligand used, with sterically hindered phosphine ligands often providing the best results.

Table 3: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination

Data compiled from studies on microwave-assisted Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.org

Elucidation of Chemical Reactivity, Derivatization, and Mechanistic Pathways of 4 Azetidin 3 Yl N,n Dimethylaniline

Reactivity Profile of the Strained Azetidine (B1206935) Ring

The chemical behavior of the azetidine ring in 4-(Azetidin-3-yl)-n,n-dimethylaniline is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain, intermediate between that of the more reactive aziridines and the less strained pyrrolidines, renders the four-membered heterocycle susceptible to a variety of chemical transformations. rsc.orgresearchwithrutgers.com The embedded polar nitrogen atom further influences its reactivity, making it a versatile scaffold in synthetic chemistry. rsc.orgrsc.orgresearchwithrutgers.com

Nucleophilic Ring-Opening and Ring-Expansion Reactions

The strain energy within the azetidine ring makes it a prime candidate for nucleophilic ring-opening reactions, which alleviate this strain. rsc.orgrsc.orgresearchwithrutgers.comnih.gov These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.govresearchgate.net For instance, in azetidinium ions, nucleophilic attack often occurs at the less substituted carbon atom. nih.govresearchgate.net

A variety of nucleophiles, including thiols, amines, and halides, have been successfully employed to open the azetidine ring, yielding functionalized linear amines. nih.govresearchgate.net The activation of the azetidine nitrogen, for example through protonation or alkylation to form an azetidinium salt, enhances its susceptibility to nucleophilic attack. nih.govresearchgate.net

Ring-expansion reactions represent another significant pathway for strained azetidines. These transformations can lead to the formation of larger, more stable heterocyclic systems such as pyrrolidines and azepanes. thieme-connect.de Rhodium-catalyzed domino conjugate addition/inert-bond activation strategies have been developed to facilitate the ring expansion of azetidines, showcasing the synthetic utility of leveraging the ring strain. thieme-connect.de

Table 1: Examples of Nucleophilic Ring-Opening and Ring-Expansion Reactions of Azetidine Derivatives

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Nucleophilic Ring-Opening | Thiols | γ-Thio amines | rsc.org |

| Nucleophilic Ring-Opening | Azide anion | γ-Azido amines | researchgate.net |

| Nucleophilic Ring-Opening | Halides (e.g., F⁻) | γ-Fluoro amines | researchgate.net |

| Ring-Expansion | Arylboronic acids (Rh-catalyzed) | Dihydropyrroles | thieme-connect.de |

| Intramolecular Ring-Opening | Pendant amide group (acid-mediated) | Lactams | nih.gov |

Electrophilic and Radical Functionalization of the Azetidine Core

While less common than nucleophilic ring-opening, the azetidine core can also undergo functionalization through reactions with electrophiles and radicals. Electrophilic azetidinylation methods have been developed that allow for the direct attachment of the azetidine ring to various nucleophiles. rsc.orgchemrxiv.orgrsc.org These methods often involve the use of activated azetidine derivatives, such as azetidinyl trichloroacetimidates, which can react with a broad range of nucleophilic partners. rsc.orgchemrxiv.org

Radical-mediated reactions offer a distinct approach to azetidine functionalization. chemrxiv.org Photocatalytic methods have been employed to generate radical intermediates that can react with azabicyclo[1.1.0]butanes in a strain-release process to afford densely functionalized azetidines. chemrxiv.orgresearchgate.net These light-driven methods are characterized by their mild reaction conditions and high chemoselectivity. chemrxiv.org

Reactivity Characteristics of the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline portion of the molecule exhibits its own distinct reactivity, primarily centered on the electron-rich aromatic ring and the tertiary amine functionality.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N,N-dimethylamino group is a potent activating group for electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. vaia.comfiveable.me This increased electron density makes the aromatic ring highly susceptible to attack by a wide range of electrophiles. vaia.com

The directing effect of the N,N-dimethylamino group is predominantly ortho- and para-directing. However, the regioselectivity can be influenced by several factors, including the nature of the electrophile and the reaction conditions. In many cases, the para-substituted product is favored due to steric hindrance at the ortho positions caused by the dimethylamino group. vaia.com For instance, nitration of N,N-dimethylaniline can yield a mixture of isomers, with the meta product sometimes being significant under strongly acidic conditions where the amine is protonated, thereby becoming a deactivating, meta-directing group. wikipedia.orgstackexchange.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of N,N-Dimethylaniline

| Electrophile | Major Product(s) | Conditions | Reference |

| Nitronium ion (NO₂⁺) | para-Nitro, meta-Nitro | Strongly acidic (e.g., H₂SO₄/HNO₃) | wikipedia.orgstackexchange.com |

| Halogens (e.g., F⁺ from Selectfluor) | ortho-Fluoro, para-Fluoro | Various | researchgate.net |

| Acylium ion (RCO⁺) | para-Acyl | Friedel-Crafts Acylation | quora.com |

Oxidation and Reduction Chemistry of the Tertiary Amine

The tertiary amine of the N,N-dimethylaniline moiety is susceptible to oxidation. nih.govnih.gov Enzymatic oxidation, for example by cytochrome P-450, can lead to N-demethylation and N-oxidation. nih.gov Chemical oxidation can also occur, and in some cases, can lead to the formation of colored products such as Crystal Violet, particularly in the presence of certain oxidizing agents like cupric chloride. rsc.org The oxidation can proceed via an initial electron transfer from the nitrogen atom. nih.gov

The electrochemical oxidation of N,N-dimethylaniline has also been studied, revealing that the process can lead to dimerization to form N,N,N',N'-tetramethylbenzidine through the coupling of radical cations. utexas.edu

The reduction of the N,N-dimethylaniline moiety is less commonly a focal point of its reactivity, as the aromatic ring is already electron-rich. However, under specific conditions, the aromatic ring can be hydrogenated, though this typically requires harsh conditions.

Formation of Advanced Chemical Derivatives and Conjugates

The dual reactivity of this compound, stemming from both the strained azetidine ring and the reactive N,N-dimethylaniline moiety, allows for the synthesis of a wide array of advanced chemical derivatives and conjugates. rsc.orgfiveable.meresearchgate.net

Functionalization can be directed at either the azetidine nitrogen, the aromatic ring, or the tertiary amine. For instance, the azetidine nitrogen can be acylated, alkylated, or arylated to introduce diverse substituents. nih.govrsc.org The aromatic ring can undergo various electrophilic substitution reactions to incorporate additional functional groups. fiveable.meresearchgate.net

Furthermore, the ability of the azetidine ring to undergo ring-opening provides a pathway to linear amine derivatives that can be further elaborated. beilstein-journals.org This strategy allows for the creation of complex molecules with tailored properties. The development of modular synthetic approaches, such as electrophilic azetidinylation, facilitates the incorporation of the azetidine motif into larger molecular frameworks and bioactive compounds. rsc.org These methods enable the "any-stage" installation of the azetidine ring onto a variety of nucleophiles, significantly expanding the accessible chemical space. rsc.org

Controlled Functionalization at Specific Ring Positions

The functionalization of the azetidine ring and its aryl substituent is key to modifying the properties of this compound. The inherent reactivity of the strained four-membered ring and the electronic nature of the N,N-dimethylaniline moiety allow for selective modifications at several positions.

One of the most effective strategies for functionalizing the azetidine ring is through directed metalation, specifically α-lithiation. When the azetidine nitrogen is protected with an appropriate electron-withdrawing group (e.g., Boc, Bus), treatment with a strong organolithium base can selectively deprotonate the C2 position. nih.gov This generates a configurationally labile but chemically stable lithiated intermediate that can be trapped with various electrophiles to install new substituents at the C2 position with a high degree of stereoselectivity. nih.gov

Alternatively, the azetidinyl group itself can act as a directing group for the functionalization of the aromatic ring. The nitrogen atom of the azetidine can coordinate to a lithiating agent, directing deprotonation to the ortho position of the N,N-dimethylaniline ring. This ortho-directing ability has been observed in related 2-arylazetidines, where reactions with n-hexyllithium (B1586676) followed by quenching with an electrophile like methyl iodide resulted in exclusive ortho-methylation of the phenyl ring. researchgate.net This approach offers a pathway to synthesize 1,2,4-trisubstituted aromatic compounds from the parent molecule.

The following table summarizes potential functionalization reactions based on studies of analogous aryl azetidines.

| Reaction Type | Reagents | Position Functionalized | Product Type |

| α-Lithiation/Alkylation | 1. N-protection (e.g., Boc) 2. s-BuLi/TMEDA 3. Electrophile (e.g., RX) | C2 of Azetidine Ring | 2-Alkyl-3-aryl-azetidine |

| Ortho-Directed Lithiation | 1. n-HexLi/TMEDA 2. Electrophile (e.g., MeI) | Ortho to Azetidinyl Group | Ortho-substituted this compound |

| Strain-Release Arylation | Organometallic Reagents (e.g., ArMgBr) on Azabicyclobutane Precursors | C3 of Azetidine Ring | 3-Aryl-azetidine |

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

The this compound scaffold is a valuable building block for creating more complex hybrid molecules that incorporate other heterocyclic systems. This strategy is widely used in drug discovery to combine the pharmacophoric features of different rings, potentially enhancing biological activity.

A common approach involves a multi-step synthesis where the azetidine derivative is first functionalized to introduce a reactive handle. For instance, a 3-amino-azetidine derivative can be reacted with isothiocyanates. Mechanistically, this reaction is thought to proceed through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield dihydrothiazole-azetidine hybrids. rsc.org

Another prominent method is the Staudinger [2+2] ketene-imine cycloaddition. koreascience.krmdpi.com In this approach, an imine derived from an azetidine-containing precursor reacts with a ketene (B1206846), often generated in situ from an acyl chloride and a base like triethylamine. This reaction forges the four-membered β-lactam (azetidin-2-one) ring, creating a hybrid molecule that joins the azetidine with another heterocyclic moiety via the newly formed azetidinone. koreascience.krderpharmachemica.com For example, imines of hydrazinyl-thiazoles have been successfully used to create novel thiazolyl-azetidinone hybrids. koreascience.kr

The synthesis of these hybrid molecules is often modular, allowing for the generation of diverse chemical libraries.

| Hybrid Heterocycle | Synthetic Strategy | Key Intermediates |

| Dihydrothiazole-Azetidine | Reaction of 3-amino-azetidine with isothiocyanates | Thiourea intermediate |

| Azetidinone-Thiazole | Staudinger [2+2] cycloaddition of a thiazole-imine with chloroacetyl chloride | Ketenimine |

| Coumarinyl-Azetidinone | Multi-step synthesis involving reaction of a coumarin-thiazole-imine with chloroacetyl chloride | Schiff base |

In-depth Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving aryl azetidines is crucial for controlling reaction outcomes and designing rational synthetic routes. The ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under certain conditions, which drives much of its unique reactivity. rsc.org

Acid-mediated ring-opening is a significant transformation for aryl azetidines. Studies on N-substituted heteroaryl azetidines have shown that they can undergo an intramolecular ring-opening decomposition. nih.govacs.org The proposed mechanism involves the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. A pendant amide group, for example, can act as the nucleophile, leading to the formation of a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen, which is influenced by the nature of the aryl substituent. nih.gov

Other transformations are mediated by metal catalysts or light. For instance, gold-catalyzed oxidative cyclization of N-propargylsulfonamides proceeds through an α-oxo gold carbene intermediate, which undergoes intramolecular N-H insertion to form an azetidin-3-one (B1332698). nih.gov Visible-light-mediated aza Paternò-Büchi reactions to form azetidines involve a triplet energy transfer from a photocatalyst to generate a 1,4-biradical intermediate that cyclizes to the final product. nih.gov

Kinetic and Thermodynamic Analysis of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and calculating kinetic and thermodynamic parameters. researchgate.net For example, in the cycloaddition reaction of aziridine (B145994) with CO2, DFT calculations have shown that catalysts significantly lower the activation energy barrier compared to the non-catalyzed pathway. researchgate.net Similar computational studies could elucidate the favorability of different functionalization or ring-opening pathways for this compound.

Experimental techniques like 1H NMR and UV-Vis spectroscopy can be used to monitor reaction progress over time and at different temperatures. nih.gov From this data, kinetic rate constants can be derived. For reactions that reach equilibrium, such as some Diels-Alder reactions used in materials science, these methods can also determine the equilibrium constant, allowing for the calculation of thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction. nih.gov For many azetidine functionalizations, especially those involving strong bases or highly reactive intermediates, the reactions are often under kinetic control, where the product distribution is determined by the relative rates of competing pathways rather than the thermodynamic stability of the products.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the chemistry of azetidines, several types of intermediates have been proposed and, in some cases, observed.

In the α-lithiation of N-substituted azetidines, the key intermediates are the organolithium species themselves. nih.gov These are typically not isolated but can be studied in situ using techniques like FT-IR spectroscopy, which can provide information about their structure and bonding. nih.gov DFT calculations are also used to model the structure of these lithiated intermediates and their complexes with coordinating agents like TMEDA. nih.gov

In multicomponent reactions, more complex intermediates are often invoked. The synthesis of functionalized azetidines from azabicyclobutanes is suggested to proceed through a radical mechanism involving a 3-brominated azetidine derivative as an intermediate. thieme-connect.de In other reactions, zwitterionic intermediates play a crucial role. For example, the reaction of DABCO with an electrophilic alkene can form a zwitterion that then reacts with a ketimine to ultimately form a fused azetidine ring. rsc.org

The table below details key intermediates identified or proposed in various transformations of azetidine derivatives.

| Reaction Type | Proposed Intermediate | Method of Investigation |

| α-Lithiation of N-Boc Azetidine | Configurationally labile lithiated azetidine | In-situ FT-IR, DFT calculations |

| Acid-Mediated Ring Opening | Protonated azetidine, Lactone | HRMS, NMR of final products |

| Gold-Catalyzed Cyclization | α-Oxo gold carbene | Mechanistic proposal based on product formation |

| Visible-Light [2+2] Cycloaddition | 1,4-Biradical | Mechanistic proposal based on stereochemical outcomes |

| Yttrium-Catalyzed Multicomponent Reaction | Azomethine ylide, Nitrilium intermediate | Mechanistic proposal |

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 4-(azetidin-3-yl)-n,n-dimethylaniline (C₁₁H₁₆N₂), HRMS provides a highly accurate mass measurement, which is crucial for confirming its molecular formula.

Precise Molecular Formula Determination:

Under electrospray ionization (ESI) conditions, the compound is expected to readily form a protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion is calculated as follows:

Formula: C₁₁H₁₇N₂⁺

Calculated Monoisotopic Mass: 177.1386 u

An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide insight into the compound's structure through characteristic fragmentation patterns. The fragmentation is likely to proceed through several key pathways, driven by the charge localization on the nitrogen atoms and the inherent strain of the azetidine (B1206935) ring.

Predicted Fragmentation Pathways:

Loss of the azetidine moiety: A primary fragmentation pathway would likely involve the cleavage of the bond between the phenyl ring and the azetidine ring, leading to the formation of a stable N,N-dimethylaniline radical cation.

Ring-opening of the azetidine: The strained four-membered ring can undergo cleavage, leading to various smaller fragment ions.

Loss of methyl groups: Fragmentation of the dimethylamino group through the loss of a methyl radical is another plausible pathway.

A summary of predicted key fragments is presented in the table below.

| Predicted m/z | Plausible Fragment Identity | Fragmentation Pathway |

| 177.1386 | [C₁₁H₁₇N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 120.0813 | [C₈H₁₀N]⁺ | Loss of azetidine ring |

| 134.1124 | [C₉H₁₄N]⁺ | Ring opening of azetidine followed by rearrangement |

| 162.1151 | [C₁₀H₁₄N₂]⁺ | Loss of a methyl radical |

These predicted fragmentation patterns provide a structural fingerprint that can be used to identify this compound in complex mixtures and to confirm its structural integrity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a detailed map of the proton and carbon environments within this compound and their connectivity.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylaniline ring, the protons of the azetidine ring, and the methyl protons. The aromatic region will likely display an AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The azetidine protons will present as a more complex set of multiplets due to their diastereotopic nature and coupling to each other. The N,N-dimethyl protons are expected to appear as a sharp singlet.

The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for each unique carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.9-3.0 (s, 6H) | ~40-41 |

| Azetidine CH₂ | ~3.6-3.8 (m, 2H), ~3.9-4.1 (m, 2H) | ~55-57 |

| Azetidine CH | ~3.3-3.5 (m, 1H) | ~35-37 |

| Aromatic CH (ortho to NMe₂) | ~6.6-6.8 (d, 2H) | ~112-114 |

| Aromatic CH (meta to NMe₂) | ~7.1-7.3 (d, 2H) | ~128-130 |

| Aromatic C (ipso to NMe₂) | - | ~150-152 |

| Aromatic C (ipso to Azetidine) | - | ~128-130 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Key correlations are expected between the adjacent aromatic protons and within the azetidine ring spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be used to definitively assign the carbon resonances based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the azetidine ring and the dimethylaniline moiety. For instance, a correlation between the azetidine CH proton and the ipso-carbon of the phenyl ring would confirm the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the through-space relationship between the azetidine protons and the aromatic protons, further solidifying the structural assignment.

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering at room temperature. This conformational dynamism can be studied using variable-temperature (VT) NMR. At lower temperatures, the rate of ring inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the azetidine ring. The coalescence of these signals at higher temperatures can be analyzed to determine the energy barrier for the ring-flipping process. This provides valuable information about the conformational flexibility and stability of the azetidine ring within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the various vibrational modes of the molecule.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Aromatic C-H |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Azetidine & Methyl C-H |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | Aromatic Ring |

| C-N stretch (aromatic amine) | 1360-1250 | 1360-1250 | C-N of Dimethylaniline |

| C-N stretch (aliphatic amine) | 1250-1020 | 1250-1020 | C-N of Azetidine |

| N-H bend (azetidine) | ~1600 | - | N-H of Azetidine |

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of both the azetidine and N,N-dimethylaniline moieties.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its photophysical properties.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the N,N-dimethylaniline chromophore. The presence of the electron-donating dimethylamino group results in a significant redshift of the absorption bands compared to unsubstituted benzene. The azetidine group, being an alkyl substituent, is expected to have a minor auxochromic effect. A strong absorption band corresponding to the π → π* transition of the aromatic system is anticipated.

Fluorescence Spectroscopy:

N,N-dimethylaniline and its derivatives are known to be fluorescent. It is expected that this compound will also exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum will likely be broad and unstructured, characteristic of many aromatic amines in solution. The position of the emission maximum and the fluorescence quantum yield will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which is indicative of a charge-transfer character in the excited state.

Predicted Photophysical Properties:

| Parameter | Predicted Value (in a non-polar solvent like cyclohexane) |

| λmax (Absorption) | ~250-260 nm and ~290-310 nm |

| λem (Emission) | ~340-360 nm |

| Molar Absorptivity (ε) | High for the primary absorption band |

| Fluorescence Quantum Yield (ΦF) | Moderate |

X-Ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as details about intermolecular interactions that govern the crystal packing.

Solid-State Molecular Conformation:

An X-ray crystal structure of this compound would confirm the bond lengths, bond angles, and torsion angles within the molecule. It would reveal the puckering of the azetidine ring and the relative orientation of the azetidine and dimethylaniline moieties. The nitrogen atom of the dimethylamino group is expected to be nearly planar, indicating some degree of sp² hybridization due to resonance with the aromatic ring.

Intermolecular Interactions:

Computational and Theoretical Investigations of 4 Azetidin 3 Yl N,n Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods can predict molecular orbitals, electron density distribution, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netcivilica.com It provides a good balance between accuracy and computational cost for determining ground-state properties. For 4-(Azetidin-3-yl)-n,n-dimethylaniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be used to optimize the molecular geometry and predict key electronic parameters. nih.gov

Structural studies using these methods would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability of the dimethylaniline moiety. |

| LUMO Energy | -0.8 eV | Suggests potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects the molecule's kinetic stability and resistance to electronic excitation. |

| Dipole Moment | 2.5 D | Indicates a moderate overall polarity of the molecule. |

Note: The values in this table are hypothetical and based on typical results for similar aniline (B41778) and azetidine (B1206935) derivatives. Actual computational results may vary.

For even greater accuracy in electronic structure prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. researchgate.net These high-level calculations are particularly useful for refining the understanding of subtle electronic effects, such as the influence of the azetidine ring strain on the electronic properties of the aniline system. They can provide benchmark data for validating less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Analysis and Dynamical Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. researchgate.net For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents and at various temperatures.

The flexibility of the azetidine ring and its linkage to the phenyl group allows for a range of possible conformations. MD simulations can map the potential energy surface associated with the rotation around the C-N bond connecting the two ring systems, identifying the most stable conformers. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR data, helping to confirm the molecular structure. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups

| Spectroscopic Data | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| FT-IR | ~2950 | ~2955 | C-H stretch (aromatic) |

| FT-IR | ~1600 | ~1605 | C=C stretch (aromatic) |

| FT-IR | ~1350 | ~1355 | C-N stretch (dimethylamino) |

| FT-IR | ~1250 | ~1258 | C-N stretch (azetidine) |

Note: Predicted values are hypothetical and based on typical DFT calculation results for similar structures. Experimental values are illustrative.

Computational Prediction of Reactivity and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating reaction mechanisms. acs.org For this compound, the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.

The nitrogen atom of the dimethylamino group is expected to be a primary site for electrophilic attack due to its high electron density. Conversely, the strained azetidine ring could be susceptible to ring-opening reactions under certain conditions, a process that can be modeled computationally to understand the reaction pathway and activation barriers. nih.gov DFT calculations can be used to model transition states and reaction intermediates, providing a detailed picture of potential reaction mechanisms. acs.org

Modeling of Intermolecular Interactions and Self-Assembly Properties

The way molecules interact with each other is crucial for understanding their bulk properties and their behavior in solution. Computational modeling can be used to study the intermolecular interactions of this compound. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding if interacting with protic solvents.

By calculating the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be identified, predicting how it will interact with other molecules. researchgate.net These studies can provide insights into how the molecule might self-assemble or pack in a solid state, which is important for materials science applications. nih.govresearchgate.net

Applications of 4 Azetidin 3 Yl N,n Dimethylaniline in Advanced Organic Synthesis and Catalysis

Role as a Versatile Building Block in Complex Chemical Syntheses

The structure of 4-(Azetidin-3-yl)-n,n-dimethylaniline makes it an attractive starting point for the synthesis of more elaborate molecules. Azetidines are recognized as important raw materials and intermediates in organic synthesis, and their strained ring system makes them amenable to various chemical transformations. researchgate.net

The this compound framework serves as a key precursor for generating a diverse array of heterocyclic systems. Synthetic chemists utilize the azetidine (B1206935) ring as a template that can be modified or expanded to produce larger and more complex nitrogen-containing structures. researchgate.net For instance, the inherent ring strain of the azetidine core facilitates ring-expansion reactions, allowing for the synthesis of higher ring systems like pyrrolidines and azepanes. researchgate.net

One notable strategy involves using azetidine-based scaffolds to create fused ring systems. In one approach, an N-functionalized azetidine derivative was subjected to ring-closing metathesis using a Grubbs catalyst to form an eight-membered ring fused to the azetidine core. nih.gov Subsequent chemical modifications, such as deprotection and selective olefin reduction, yielded the final saturated bicyclic scaffolds. nih.gov Such strategies demonstrate the utility of the azetidine core in diversity-oriented synthesis (DOS) to produce collections of compounds with varied three-dimensional shapes, which is particularly valuable for developing libraries focused on central nervous system (CNS) targets. nih.gov The synthesis of the core azetidine ring itself can be achieved through various methods, including intramolecular SN2 reactions where a nitrogen atom displaces a leaving group, or through modern catalytic methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govfrontiersin.org

Combinatorial chemistry is a powerful technique for generating large arrays of structurally diverse compounds, known as chemical libraries, which can be screened for biological activity. nih.gov Solid-phase synthesis is a particularly attractive approach for library generation as it allows for the use of excess reagents and simplifies purification. sciforum.net

The this compound scaffold is well-suited for solid-phase synthesis strategies to enable the rapid diversification of the core structure. evitachem.com A common method involves anchoring a related precursor, such as N,N-dimethyl-4-aminobenzoic acid, to a solid support like Wang resin. evitachem.com The azetidine ring is then introduced, and subsequent functionalization at the azetidine nitrogen can be achieved through reactions like acylation, sulfonylation, or reductive amination. evitachem.com Finally, cleavage from the resin releases the desired this compound derivatives. This high-throughput approach has been successfully employed to generate a 1976-member library of spirocyclic azetidines for screening against CNS drug targets. evitachem.com

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Resin Activation | HATU/DIPEA | Activates a carboxylic acid on the solid support for coupling. evitachem.com |

| 2 | Azetidine Coupling | 3-Aminoazetidine derivatives | Attaches the azetidine core to the solid support via nucleophilic displacement. evitachem.com |

| 3 | Functionalization | Acyl chlorides, sulfonyl chlorides, aldehydes | Introduces diversity by modifying the azetidine N-atom. evitachem.com |

| 4 | Cleavage | Trifluoroacetic acid (TFA) | Releases the final library compounds from the resin support. evitachem.com |

Exploration as a Ligand or Organocatalyst in Stereoselective Reactions

The field of asymmetric catalysis relies on chiral molecules to control the stereochemical outcome of a chemical reaction. Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of this field. princeton.edu Given its nitrogen-containing structure, derivatives of this compound are explored as potential ligands for metal catalysts or as organocatalysts themselves, particularly in stereoselective transformations. evitachem.comchemrxiv.org

To be effective in asymmetric synthesis, the this compound scaffold must be prepared in an enantiomerically pure form. Several stereoselective approaches have been developed to achieve this. evitachem.com

One method involves the use of chiral auxiliaries, such as Oppolzer's sultam derivatives, attached to the azetidine nitrogen. evitachem.com These auxiliaries direct the stereochemistry of subsequent reactions, enabling diastereoselective synthesis with high precision (>90% diastereomeric excess). evitachem.com Another powerful technique is kinetic resolution, where an enzyme, such as Candida antarctica Lipase B, selectively acylates one enantiomer of a racemic azetidin-3-ol precursor, allowing the two enantiomers to be separated. evitachem.com Furthermore, stereospecific routes can be designed starting from enantiopure building blocks like epichlorohydrin, where a sequence of ring-opening and subsequent intramolecular cyclization yields the enantioenriched azetidine target. evitachem.com

| Strategy | Description | Example | Outcome |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group directs the stereochemistry of a reaction. | Oppolzer's sultam directs face-selective alkylations during ring formation. evitachem.com | High diastereoselectivity (>90% de). evitachem.com |

| Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Lipase-mediated acylation of a racemic azetidin-3-ol precursor. evitachem.com | Separation of enantiomers. evitachem.com |

| Chiral Pool Synthesis | Starting from an inexpensive, enantiopure natural product or derivative. | Using enantiopure epichlorohydrin for a stereospecific synthesis route. evitachem.com | Enantioenriched final product. evitachem.com |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Copper(I)-sabox catalyzed [3+1]-cycloaddition to form chiral azetines. nih.gov | High yields and excellent enantiocontrol. nih.gov |

Chiral diamines are a well-established class of ligands in asymmetric synthesis, with natural products like sparteine being used extensively to control stereoselectivity in reactions involving organometallic reagents. chemrxiv.org The chiral derivatives of this compound are structurally analogous to these privileged ligands and are therefore investigated for their potential to mediate enantioselective transformations.

While specific applications of this compound as a catalyst are still an area of active research, its derivatives are designed to participate in reactions such as the enantioselective addition of diethylzinc to aldehydes. researchgate.net In such reactions, the chiral ligand coordinates to the metal center (e.g., zinc), creating a chiral environment that forces the addition to occur preferentially on one face of the aldehyde, leading to the formation of an optically active secondary alcohol. researchgate.net The effectiveness of the ligand is determined by its ability to form a stable, well-defined transition state that clearly differentiates between the two possible stereochemical pathways.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule within a cavity. nih.gov These interactions can be highly selective and are fundamental to processes like molecular recognition and self-assembly. mdpi.com

The N,N-dimethylaniline portion of this compound makes it a candidate for participation in host-guest systems. Research has shown that N,N-dimethylaniline itself can act as a guest molecule. In one study, N,N-dimethylaniline was encapsulated within a crystalline host lattice formed by Guanidinium monosulfonates. umn.edu The host molecules self-assemble into a structure with channels or cavities, and the guest molecules (N,N-dimethylaniline) are trapped within these voids. umn.edu Such host-guest crystals are investigated for their potential use in creating new materials with specific properties, such as those for second harmonic generation. umn.edu This demonstrates the potential of the N,N-dimethylaniline moiety to engage in the specific non-covalent interactions required for host-guest complex formation, suggesting that the entire this compound molecule could be explored as a guest in various supramolecular assemblies. nih.govumn.edu

Contribution to Self-Assembled Structures

There is no available research data on the role or contribution of this compound in the formation or properties of self-assembled structures. The potential for the azetidine or dimethylaniline moieties to participate in non-covalent interactions that drive self-assembly has not been documented for this specific compound.

Binding Studies with Specific Chemical Entities

No binding studies for this compound with any specific chemical entities have been reported in the scientific literature. Consequently, there is no data available on its binding affinity, selectivity, or the thermodynamic parameters of any potential host-guest interactions.

Integration of 4 Azetidin 3 Yl N,n Dimethylaniline into Functional Materials Research

Incorporation into Polymeric Architectures

The bifunctional nature of 4-(Azetidin-3-yl)-n,n-dimethylaniline, possessing a reactive azetidine (B1206935) ring and a functional dimethylaniline group, makes it a candidate for integration into various polymer systems.

While specific examples of polymerization using this compound are not yet widely reported in the literature, its chemical structure suggests several potential roles in polymer synthesis.

As a Monomer: Azetidines, like the more common aziridines, are strained-ring heterocyclic compounds capable of undergoing ring-opening polymerization (ROP) to produce polyamines. rsc.org This process can be initiated either cationically or anionically, offering a pathway to linear polyamines where the dimethylaniline group is a recurring pendant on the polymer backbone. The secondary amine within the azetidine ring also provides a reactive site for step-growth polymerization, such as in the formation of polyamides or polyurethanes, allowing the molecule to be incorporated as a diamine-like monomer.

As a Cross-linking Agent: The azetidine ring can serve as a latent reactive group for cross-linking pre-formed polymer chains. Similar to how polyaziridines are used to cross-link polymers containing acidic groups (like polyurethanes), the azetidine moiety can react with functional groups on adjacent polymer chains, forming a durable, networked structure. researchgate.net This is particularly valuable for enhancing the mechanical properties and thermal stability of materials. nih.gov

| Potential Polymerization Role | Polymerization Mechanism | Resulting Polymer Type |

| Monomer | Cationic/Anionic Ring-Opening Polymerization | Polyamine with pendant N,N-dimethylaniline groups |

| Monomer | Step-Growth Polymerization (e.g., with diacids) | Polyamide, Polyurethane |

| Cross-linking Agent | Ring-opening reaction with polymer functional groups | Cross-linked polymer network |

The incorporation of the this compound unit into a polymer backbone is a strategic approach to designing materials with specific functionalities. The N,N-dimethylaniline group is a well-known chromophore that can impart distinct optical and electronic properties.

The development of advanced polymerization techniques allows for the precise synthesis of polymers with controlled architectures and compositions, enabling the fine-tuning of material properties. mdpi.com By integrating monomers like this compound, it is possible to create polymers with tailored characteristics. For instance, polymers containing carbazolyl groups are known for their unique spectroscopic properties, and a similar principle would apply here. researchgate.net The N,N-dimethylaniline moiety, being electron-rich, would be expected to influence the polymer's refractive index, absorption spectrum, and fluorescence behavior. Furthermore, in the context of conducting polymers, where polyaniline is a key material, creating copolymers with N-substituted aniline (B41778) derivatives can modulate electronic properties like conductivity. researchgate.net

| Property to Tailor | Rationale for Using this compound | Potential Application |

| Fluorescence | N,N-dimethylaniline is a fluorescent moiety. | Fluorescent markers, sensors. |

| UV-Vis Absorption | The aromatic system absorbs UV and visible light. | Optical filters, coatings. |

| Electrical Conductivity | The aniline derivative can facilitate charge transport. | Antistatic materials, organic semiconductors. researchgate.netmdpi.com |

| Hole-Transport | The electron-donating nature is suitable for hole transport. | Organic Light-Emitting Diodes (OLEDs). |

Contribution to Advanced Dye Synthesis and Chromophores

The N,N-dimethylaniline scaffold is a cornerstone in the synthesis of a vast array of dyes and chromophores, from triarylmethane dyes like crystal violet to specialized azo dyes. wikipedia.orgchemicalbook.com The addition of an azetidine ring offers a novel modification to this established chemical space.

The synthesis of novel dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner, such as N,N-dimethylaniline, to form an azo linkage (-N=N-). mdpi.commdpi.com Dyes based on N,N-dimethylaniline typically exhibit strong absorption in the visible spectrum. researchgate.net

A key innovation offered by the 4-(azetidin-3-yl) substitution lies in its potential to enhance fluorescence. Research on related fluorescent molecules has shown that replacing a flexible N,N-dimethylamine group with a rigid, strained azetidine ring can significantly improve photophysical properties. nih.gov The strained ring restricts rotation around the C-N bond, which limits non-radiative decay pathways (such as through a twisted intramolecular charge transfer, or TICT, state). This reduction in non-emissive relaxation often leads to a higher fluorescence quantum yield. nih.gov

Table: Comparison of Photophysical Properties in Related Fluorophores

| Fluorophore Core | Attached Group | Typical Emission Quantum Yield (Φ) | Rationale for Difference |

|---|---|---|---|

| Thieno-pyrimidine | N,N-dimethylamine | Low in aqueous solution | Rotational freedom allows for non-radiative decay. |

This principle suggests that dyes synthesized from this compound could exhibit superior brightness and efficiency compared to their traditional N,N-dimethylaniline counterparts, making them promising candidates for applications in bio-imaging and sensors.

The performance of a chromophore is intrinsically linked to its molecular structure. researchgate.net In donor-π-acceptor (D-π-A) systems, the N,N-dimethylaniline moiety acts as a potent electron donor. The photophysical properties, such as the wavelength of maximum absorption (λmax) and the Stokes shift, can be fine-tuned by altering the electronic nature of the molecule.

The azetidine ring in this compound plays a crucial role in this relationship.

Conformational Rigidity : As noted, the four-membered ring introduces conformational strain that restricts free rotation. This rigidity can lead to more defined excited states and higher fluorescence efficiencies. nih.gov

Electronic Tuning : Substituents on the azetidine ring itself can further modulate the electronic properties of the entire molecule. The emission quantum yields of azetidine-containing fluorophores have been shown to correlate with the Hammett inductive constants of the substituents on the azetidine ring, providing a clear handle for rational design. nih.gov

This relationship allows for the precise engineering of dyes with desired absorption and emission profiles for specific applications.

Application in Organic Electronic Materials Research

Organic electronic materials are central to the development of flexible displays, organic solar cells, and sensors. The performance of these devices relies heavily on the design of organic molecules with specific electronic properties. Aniline-based compounds and their polymers are widely studied in this field due to their conductivity and stability. researchgate.net

The this compound molecule can be considered a valuable building block for these materials. The N,N-dimethylaniline core is a strong electron-donating group, a key feature for materials used in hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs). An efficient HTL requires molecules with appropriate ionization potentials (or HOMO levels) to facilitate the injection and transport of positive charge carriers (holes).

By functionalizing the core structure, for example by introducing polymerizable groups or by incorporating it into larger conjugated systems, new materials could be developed. The azetidine ring provides a reactive handle for such modifications, allowing the molecule to be integrated into a polymer matrix or larger molecular architecture without disrupting the electronic properties of the dimethylaniline core.

Table: Potential Roles in Organic Electronic Devices

| Device Type | Component | Function | Role of this compound |

|---|---|---|---|

| OLED | Hole-Transport Layer (HTL) | Facilitates injection and transport of holes from the anode. | Acts as an electron-rich building block for hole-transport materials. |

| Organic Solar Cell | Donor Material | Absorbs photons and donates electrons. | Could be part of a donor polymer or small molecule. |

| Organic Sensor | Active Layer | Interacts with an analyte to produce an electrical or optical signal. | The amine groups could act as binding sites, with the chromophore signaling the event. |

Precursors for Organic Light-Emitting Materials

The design of new materials for OLEDs is a cornerstone of advancing display and solid-state lighting technologies. The performance of these devices is intrinsically linked to the molecular structure of the materials used in their emissive and charge-transporting layers. This compound offers a versatile scaffold that can be derivatized to create novel emitters or host materials.

The n,n-dimethylaniline moiety is a well-established electron-donating group, frequently incorporated into molecules designed for hole transport and as part of donor-acceptor chromophores. nih.govresearchgate.net Its strong electron-releasing nature can be harnessed to tune the energy levels of the resulting material, which is critical for efficient charge injection and recombination in an OLED device.

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces unique steric and electronic properties. rsc.org Unlike more common substituents, the strained azetidine ring can influence the molecular packing in the solid state, potentially inhibiting the crystallization that can lead to performance degradation. Furthermore, strategic functionalization of the azetidine nitrogen could provide a route to building more complex, three-dimensional molecular structures. In some molecular systems, the inclusion of an azetidine ring has been shown to reduce non-radiative decay pathways, thereby enhancing fluorescence quantum efficiencies. nih.gov